molecular formula C6H9N3OS2 B3196769 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide CAS No. 1000933-46-9

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

Cat. No.: B3196769
CAS No.: 1000933-46-9
M. Wt: 203.3 g/mol
InChI Key: DYDYXSPFKLYGRR-UHFFFAOYSA-N
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Description

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a thiazole-containing acetamide derivative characterized by a sulfanyl linker bridging the acetamide group and the 2-amino-4-methylthiazole moiety. Its structure combines a thiazole ring—a heterocycle known for diverse pharmacological properties—with an acetamide group, which enhances solubility and bioavailability. The amino and methyl substituents on the thiazole ring may influence electronic and steric properties, affecting interactions with biological targets.

Properties

IUPAC Name

2-[(2-amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3OS2/c1-3-5(11-2-4(7)10)12-6(8)9-3/h2H2,1H3,(H2,7,10)(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDYXSPFKLYGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)SCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide typically involves the cyclization of acyclic precursors. One common method is the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . Another approach involves the refluxing of ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate with hydrazine hydrate in methanol to obtain the corresponding acid hydrazide, followed by further reactions to yield the desired compound .

Industrial Production Methods

Industrial production methods for thiazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The choice of reagents and reaction conditions may vary depending on the desired yield and purity of the final product. Common industrial methods include the use of phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), and polyphosphoric acid (PPA) as cyclization agents .

Chemical Reactions Analysis

Types of Reactions

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines .

Scientific Research Applications

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide with structurally related compounds, focusing on molecular features, biological activities, and structure–activity relationships (SAR).

Thiazole-Triazole Hybrids

  • Compounds 38 and 39 (): These analogs replace the thiazole ring with a 1,2,3-triazole moiety. For example, 2-[(1H-1,2,3-triazol-5-yl)sulfanyl]-N-(2-fluorobenzyl)acetamide (38) and its 4-fluorobenzyl counterpart (39) exhibit antibacterial activity against Escherichia coli (MIC: 16–32 µg/mL).
  • Compound 9c (): A benzimidazole-triazole-thiazole hybrid (9c ) with a 4-bromophenyl substituent shows enhanced binding in docking studies, likely due to halogen interactions. This contrasts with the target compound’s methyl group, which may limit hydrophobic interactions .

Oxazole-Based Analogs

  • iCRT3 (): This oxazole derivative (2-(((2-(4-Ethylphenyl)-5-methyl-1,3-oxazol-4-yl)methyl)sulfanyl)-N-(2-phenylethyl)acetamide) inhibits the Wnt/β-catenin pathway by blocking β-catenin-TCF interactions.

Thiazol-4-one Derivatives

  • Compound 3c (): Exists as a tautomeric mixture of thiazolidin-4-one and dihydrothiazole forms. Tautomerism could enhance conformational flexibility, whereas the target compound’s rigid thiazole ring may favor specific binding modes .

Anti-Exudative Triazole Derivatives

  • Compounds 3.1–3.21 (): These 1,2,4-triazole-acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) demonstrate anti-inflammatory activity comparable to diclofenac. The furan substituent may contribute to π-stacking interactions, unlike the target compound’s methyl group .

Chlorophenyl- and Methoxyphenyl-Substituted Analogs

  • Compound 8t (): Features a 5-chloro-2-methylphenyl group and shows lipoxygenase (LOX) inhibition. Chlorine’s electron-withdrawing effects enhance electrophilic reactivity compared to the target compound’s amino group .
  • Compound 8w (): A pyridinyl-substituted analog exhibits α-glucosidase inhibition (IC₅₀: 12 µM), suggesting that heteroaromatic substituents improve enzyme targeting .

Key Observations and SAR Insights

Heterocycle Impact: Thiazole analogs (e.g., target compound) prioritize hydrogen bonding via the amino group, while triazole/oxazole derivatives leverage nitrogen-rich rings for diverse interactions.

Substituent Effects : Electron-withdrawing groups (e.g., Cl in 8t) enhance enzyme inhibition, whereas hydrophobic groups (e.g., methyl in the target compound) may limit target versatility.

Biological Activity

Overview

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is a thiazole derivative recognized for its diverse biological activities. This compound features a thiazole ring, which is instrumental in its interaction with various biomolecules, influencing cellular functions and exhibiting potential therapeutic applications.

The compound interacts with enzymes and proteins, affecting various cellular processes. Research indicates that thiazole derivatives can modulate cell signaling pathways, gene expression, and metabolic activities. The molecular mechanism of action often involves binding interactions leading to enzyme inhibition or activation, as well as alterations in gene expression profiles.

Antimicrobial Activity

2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide has been studied for its antimicrobial properties. Thiazole derivatives generally exhibit significant activity against a range of pathogens. For instance, studies have shown that certain thiazole compounds possess minimum inhibitory concentration (MIC) values indicating strong antibacterial effects .

CompoundPathogenMIC (µg/mL)
2-Amino Thiazole DerivativeStaphylococcus aureus0.22 - 0.25
2-Amino Thiazole DerivativeStaphylococcus epidermidis0.22 - 0.25

Anticancer Activity

Research highlights the anticancer potential of thiazole derivatives, including this compound. Various studies have demonstrated cytotoxicity against different cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. For example, compounds related to thiazoles have shown significant activity against glioblastoma and melanoma cells .

CompoundCell LineIC50 (µM)
Thiazole DerivativeU251 (Glioblastoma)<10
Thiazole DerivativeWM793 (Melanoma)<10

The biological activity of 2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide is largely attributed to its structural features which facilitate interaction with biological targets. The presence of the amino and sulfanyl groups enhances its reactivity and biological efficacy. Studies suggest that the compound may act through mechanisms such as apoptosis induction in cancer cells and disruption of bacterial cell wall synthesis in antimicrobial applications .

Case Studies and Research Findings

  • Antimicrobial Evaluation : A study evaluated various thiazole derivatives for antimicrobial activity against clinical isolates. Results indicated that certain derivatives exhibited potent activity with low MIC values, suggesting their potential as therapeutic agents against resistant strains of bacteria .
  • Cytotoxicity Assays : In vitro assays conducted on several cancer cell lines revealed that the thiazole derivative significantly inhibited cell proliferation compared to standard chemotherapeutics like doxorubicin. Structure-activity relationship (SAR) studies indicated that specific substitutions on the thiazole ring enhanced cytotoxic effects .
  • Synergistic Effects : Research demonstrated that combining this compound with existing antibiotics resulted in synergistic effects, reducing the effective doses required to achieve desired antimicrobial outcomes. This finding underscores its potential role in combination therapies for enhanced efficacy against resistant pathogens .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide
Reactant of Route 2
2-[(2-Amino-4-methyl-1,3-thiazol-5-yl)sulfanyl]acetamide

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